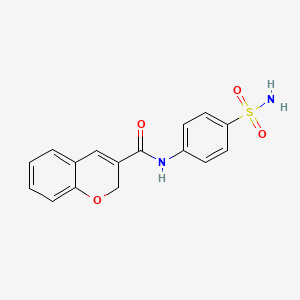

N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c17-23(20,21)14-7-5-13(6-8-14)18-16(19)12-9-11-3-1-2-4-15(11)22-10-12/h1-9H,10H2,(H,18,19)(H2,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNRLJHDJYFQRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide typically involves the reaction of 4-sulfamoylphenylamine with 2H-chromene-3-carboxylic acid or its derivatives. One common method includes the use of acyl chlorides under mild conditions to form the desired amide bond . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by employing continuous flow reactors that allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role as an enzyme inhibitor, particularly against carbonic anhydrases.

Medicine: Explored for its potential as an anticancer and antimicrobial agent.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets such as enzymes. For instance, it acts as an inhibitor of carbonic anhydrases by binding to the active site of the enzyme, thereby preventing its normal function . This inhibition can lead to various therapeutic effects, including the reduction of intraocular pressure in glaucoma or the inhibition of tumor growth in cancer .

Comparison with Similar Compounds

N-(4-Methoxyphenethyl)-2-Oxo-2H-Chromene-3-Carboxamide

3,4-Dihydro-2H-Benzo[h]Chromene Derivatives

Table 1: Chromene Derivatives Comparison

Sulfamoylphenyl-Containing Acetamide Derivatives

N-(4-Sulfamoylphenyl)acetamide Variants

Multiple derivatives with modified acetamide side chains were synthesized ():

- Examples: 2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (Yield: 59%, m.p. 144.2°C) . 2-(5-Ethyl-1,3,4-thiadiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (Yield: 68%, m.p. 128.4°C) .

- Structural Impact : Heterocyclic substituents (e.g., thiazole, pyrazole) may enhance binding to biological targets like kinases or carbonic anhydrases.

Table 2: Acetamide Derivatives Comparison

Enzyme Inhibitors with Sulfamoyl Moieties

Indole-2,3-Dione Thiosemicarbazones

- Example : 1H-Indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazones] (4a–m) .

- Activity : Potent inhibition of Candida glabrata carbonic anhydrase (KI = 6.4–63.9 nM) with high selectivity over human isoforms .

- Comparison : The sulfamoyl group facilitates enzyme binding, but the indole-thiosemicarbazone scaffold differs significantly from the chromene-carboxamide structure.

Biological Activity

N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide, also known as 6-methoxy-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide, is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromene core with a sulfonamide group attached to a phenyl ring at the 4-position and a carboxamide functional group at the 3-position. Its molecular formula is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 344.34 g/mol. The presence of the sulfonamide moiety enhances solubility and alters biological activity, making it a candidate for medicinal chemistry applications.

Inhibition of Ecto-5'-Nucleotidase

One of the primary mechanisms through which N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide exerts its biological effects is by inhibiting ecto-5'-nucleotidase. This enzyme plays a crucial role in purinergic signaling by converting adenosine monophosphate (AMP) to adenosine. Inhibition of this enzyme can impact various physiological processes, including those related to cancer and inflammatory diseases .

Antibacterial Activity

The compound has demonstrated significant antibacterial activity, particularly against Staphylococcus species. This property is attributed to its ability to disrupt bacterial signaling pathways through ecto-5'-nucleotidase inhibition, which may lead to reduced bacterial proliferation .

Structure-Activity Relationships (SAR)

Research into the SAR of chromene derivatives has shown that modifications to the chromene structure can significantly influence biological activity. For instance, the introduction of specific substituents on the chromene ring can enhance or diminish inhibitory potency against various targets, such as carbonic anhydrases (hCA I and hCA II). Compounds with methyl substitutions at certain positions have been found to exhibit superior inhibitory activities compared to their unsubstituted counterparts .

| Compound | Ki Value (nM) | Activity |

|---|---|---|

| 6-methoxy-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide | 1.90 μM | Ecto-5'-nucleotidase inhibitor |

| 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide | 16.6 | hCA IX inhibitor |

| 7,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide | 19.5 | hCA IX inhibitor |

| 5,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide | 22.5 | hCA IX inhibitor |

Case Studies and Research Findings

- Anticancer Potential : Preliminary studies have suggested that N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide may possess anticancer properties due to its ability to induce apoptosis in cancer cells through caspase-dependent pathways. This effect is mediated by its interaction with tubulin, leading to cell cycle arrest in the G2/M phase .

- Antimicrobial Activity : A study reported that the compound exhibited potent antimicrobial effects against various bacterial strains, indicating its potential as a therapeutic agent for treating infections caused by resistant bacteria .

- Therapeutic Implications : The inhibition of ecto-5'-nucleotidase suggests potential applications in treating conditions associated with dysregulated purinergic signaling, such as cancer and inflammatory diseases. Further research is needed to elucidate the full therapeutic potential and safety profile of this compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide with high purity?

- Methodology : The synthesis typically involves coupling reactions between chromene-3-carboxylic acid derivatives and 4-sulfamoylaniline. Key steps include:

- Deprotonation : Use potassium carbonate or similar bases to activate the carboxylic acid group for nucleophilic attack .

- Solvent selection : Dry DMF or dichloromethane under nitrogen to minimize side reactions .

- Purification : Flash column chromatography on silica gel followed by recrystallization (e.g., from acetone/ethanol mixtures) to achieve >95% purity. Monitor purity via HPLC or LC-MS .

Q. How can the crystal structure of N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide be resolved, and which software tools are critical for refinement?

- Methodology : X-ray diffraction (XRD) is the gold standard. Steps include:

- Data collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure solution : Employ SHELXS or SHELXD for initial phasing, followed by SHELXL for refinement. Validate hydrogen bonding and sulfonamide conformation using ORTEP-3 for graphical representation .

- Validation : Check R-factor convergence (<0.05) and residual electron density maps for errors .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s biological activity (e.g., COX-2 inhibition vs. HDAC modulation) be resolved experimentally?

- Methodology :

- Target validation : Perform competitive binding assays (SPR or ITC) to confirm direct interactions with COX-2 or HDAC isoforms .

- Functional assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., fluorometric HDAC activity kits) versus cell-based models (e.g., LPS-induced COX-2 expression in macrophages) .

- Structural analogs : Synthesize derivatives lacking the sulfamoyl group to isolate mechanistic contributions .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and binding modes?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB ID: 5KIR) or HDAC1 (PDB ID: 4BKX). Focus on sulfonamide hydrogen bonding and chromene π-stacking .

- ADMET prediction : Employ SwissADME or ADMETLab 2.0 to assess logP, solubility, and CYP450 inhibition. Note the sulfamoyl group’s potential renal excretion implications .

Q. How can researchers optimize crystallization conditions for challenging polymorphs of this compound?

- Methodology :

- Screening : Use high-throughput vapor diffusion (e.g., 24-well Hampton Research screens) with PEGs, alcohols, or acetone as precipitants .

- Additives : Introduce trace DMSO or ionic liquids to disrupt π-π stacking and promote monoclinic over triclinic forms .

- Temperature gradients : Perform crystallization at 4°C, 20°C, and 37°C to identify thermodynamically stable forms .

Data Interpretation & Validation

Q. What analytical techniques are essential for confirming the compound’s stability under physiological conditions?

- Methodology :

- LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hrs). Focus on sulfonamide hydrolysis or chromene oxidation .

- NMR stability studies : Track peak shifts in D₂O/PBS solutions over time using ¹H and ¹³C NMR .

Q. How should researchers address discrepancies between computational binding affinity predictions and experimental IC₅₀ values?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.